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For Researchers, Scientists, and Drug Development Professionals

Introduction to HEI3090
HEI3090 is a small-molecule chemical positive modulator of the purinergic P2RX7 receptor.[1]

[2][3] It functions by enhancing the receptor's activity in the presence of its endogenous ligand,

adenosine triphosphate (ATP).[4] The primary mechanism of action involves the stimulation of

P2RX7-expressing dendritic cells (DCs) to produce Interleukin-18 (IL-18).[1][3][5] This cytokine,

in turn, promotes the production of Interferon-gamma (IFN-γ) by Natural Killer (NK) cells and

CD4+ T cells within the tumor microenvironment.[1][3][6] This cascade of events triggers a

robust, long-lasting anti-tumor immune response.[1][2] Preclinical studies have demonstrated

that HEI3090 can effectively control tumor growth and sensitize non-small cell lung cancer

(NSCLC) to immunotherapy, such as anti-PD-1 antibodies.[1][3]

HEI3090 Signaling Pathway
The antitumor activity of HEI3090 is mediated through the activation of the

ATP/P2RX7/NLRP3/IL-18 signaling axis in immune cells.[1][4] This pathway ultimately

enhances tumor immunogenicity and sensitivity to immune checkpoint inhibitors.[1]
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Caption: HEI3090 potentiates the ATP/P2RX7/NLRP3/IL-18 signaling pathway in immune cells.
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Preclinical Administration Protocols
Preparation of HEI3090 for In Vivo Administration
A consistent and stable formulation is critical for reproducible results in preclinical studies.

Recommended Vehicle: 10% DMSO + 90% Corn Oil.[5]

Stock Solution Preparation:

Prepare a clear stock solution of HEI3090 in DMSO (e.g., 25 mg/mL).[5] Ultrasonication

may be used to aid dissolution.[5]

Store stock solutions at -80°C for up to 6 months or -20°C for 1 month.[5]

Working Solution Formulation:

For a final concentration of 2.5 mg/mL, add 100 µL of the 25.0 mg/mL DMSO stock

solution to 900 µL of corn oil.[5]

Mix thoroughly until a clear solution is achieved.[5]

It is recommended to use freshly prepared formulations for optimal results.[5]

Animal Models
HEI3090 has been evaluated in several mouse models, primarily for oncology indications.[1] All

animal studies must be approved by the relevant institutional ethics committee and adhere to

guidelines such as the ARRIVE guidelines and European directive 2010/63/UE.[1]

Syngeneic Tumor Models: Lewis Lung Carcinoma (LLC) and B16-F10 melanoma models are

suitable for evaluating the immunomodulatory effects of HEI3090.[1]

Genetically Engineered Mouse Models (GEMMs): The LSL-KrasG12D lung tumor model has

been used to assess efficacy in an oncogene-induced cancer model.[1]

Knockout Models: P2rx7−/− and il18−/− mice are crucial for mechanistic studies to confirm

the on-target effect of HEI3090.[1]
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Administration Route and Dosing Schedule
The route and schedule should be selected based on the experimental design (e.g.,

prophylactic, therapeutic, or combination).

Route of Administration: Intraperitoneal (i.p.) injection is a validated route for HEI3090
administration.[7]

Dosage: A dose of 1.5 mg/kg has been shown to be effective in inhibiting tumor growth.[1][8]

Dosing Schedule: Daily administration is a frequently used schedule for monotherapy.[1][6]

[8]

Combination Therapy: When combined with an anti-PD-1 antibody, HEI3090 was

administered daily, while the antibody was given intermittently (e.g., on days 4, 7, 10, 13, and

16 post-tumor inoculation).[1]

Experimental Workflow: In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the therapeutic efficacy of

HEI3090 in a syngeneic mouse model.
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Caption: Workflow for a preclinical efficacy study of HEI3090 as a monotherapy and in

combination.

Preclinical Efficacy and Toxicity Data
Table 1: Summary of In Vivo Efficacy of HEI3090
This table summarizes key findings from preclinical studies in various mouse models.

Model
Treatment
Setting

Dosage &
Schedule

Key Findings Citation

LLC Allograft Prophylactic
HEI3090 (1.5

mg/kg, daily, i.p.)

Significant

inhibition of

tumor growth

compared to

vehicle.

[1][6]

LLC Allograft

Therapeutic

(Tumors 10-15

mm²)

HEI3090 (1.5

mg/kg, daily, i.p.)

Significantly

reduced tumor

growth and

improved

survival.

[1][6]

LLC Allograft
Combination

Therapy

HEI3090 (daily)

+ αPD-1

(intermittent)

Induced

complete tumor

regression in

80% of mice

(13/16).

[1][3]

LSL-KrasG12D
Combination

Therapy

HEI3090 + αPD-

1

Reduced lung

tumor burden

compared to

αPD-1 alone.

[1][6]

Table 2: Representative Maximum Tolerated Dose (MTD)
Study Design
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While specific MTD studies for HEI3090 are not detailed in the provided literature, a typical

study follows the design below. The MTD is the highest dose that does not cause unacceptable

toxicity over a specified period.

Cohort
Dose Level
(mg/kg, i.p.)

Dosing
Schedule

Number of
Animals

Monitored
Parameters

1 1.5 Daily for 14 days 3-5

Body weight,

clinical signs

(posture,

activity),

food/water intake

2 5 Daily for 14 days 3-5

Body weight,

clinical signs,

food/water intake

3 15 Daily for 14 days 3-5

Body weight,

clinical signs,

food/water intake

4 50 Daily for 14 days 3-5

Body weight,

clinical signs,

food/water intake

Endpoint - - -

Body weight loss

>20%, severe

lethargy, or other

defined humane

endpoints.

Terminal blood

collection for

CBC/chemistry

and organ

collection for

histopathology.

Detailed Experimental Protocols
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Protocol 1: In Vivo Efficacy Assessment in a Xenograft
Mouse Model

Animal Handling: Acclimatize C57BL/6 mice for at least one week before the study begins.

Tumor Inoculation: Subcutaneously inject 1 x 106 Lewis Lung Carcinoma (LLC) cells in 100

µL of sterile PBS into the right flank of each mouse.

Tumor Monitoring: Begin measuring tumors once they are palpable. Use digital calipers to

measure the length (L) and width (W) and calculate tumor volume using the formula: Volume

= (W² x L) / 2.

Randomization: When tumors reach an average volume of 10-15 mm², randomize mice into

treatment groups (n=12-16 per group).[1][6]

Formulation Preparation: Prepare the HEI3090 formulation (1.5 mg/kg) in 10% DMSO + 90%

Corn Oil as described in section 3.1. Prepare the vehicle control using the same

components.

Administration:

Vehicle Group: Administer the vehicle solution intraperitoneally (i.p.) daily.

HEI3090 Group: Administer HEI3090 (1.5 mg/kg) i.p. daily.[1]

Combination Group: Administer HEI3090 (1.5 mg/kg) i.p. daily and anti-PD-1 antibody

(e.g., 10 mg/kg) i.p. on a specified schedule (e.g., days 4, 7, 10, 13, 16).[1]

Data Collection:

Measure tumor volume and body weight 2-3 times per week.

Monitor animal health daily for any signs of toxicity (e.g., weight loss, ruffled fur, lethargy).

Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000

mm³) or if humane endpoints are met (e.g., >20% body weight loss).
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Tissue Collection: At the endpoint, collect tumors, blood, and relevant organs for further

analysis (e.g., flow cytometry, histology, or biomarker analysis).

Protocol 2: Maximum Tolerated Dose (MTD) Study
Animal Handling: Use healthy, non-tumor-bearing mice (e.g., C57BL/6), and acclimatize

them for one week.

Dose Selection: Establish dose-escalating cohorts. Start with the known efficacious dose

(1.5 mg/kg) and increase by a factor of 3-5 for subsequent cohorts (e.g., 1.5, 5, 15, 50

mg/kg).

Formulation Preparation: Prepare fresh formulations for each dose level daily as described in

section 3.1.

Administration: Administer the assigned dose of HEI3090 or vehicle i.p. daily for a set period,

typically 14-28 days.

Toxicity Monitoring:

Record body weight daily.

Perform daily clinical observations, scoring for posture, activity level, and signs of distress.

Monitor food and water consumption.

Endpoint Criteria: The primary endpoint is the observation of dose-limiting toxicities (DLTs). A

common DLT is an average body weight loss of >20% in a cohort or treatment-related

mortality.

Terminal Procedures: At the end of the study period (or when a humane endpoint is

reached), perform a terminal bleed for complete blood count (CBC) and serum chemistry

analysis. Conduct a full necropsy and collect major organs (liver, spleen, kidneys, heart,

lungs) for histopathological examination.

MTD Determination: The MTD is defined as the highest dose level below the dose that

induces DLTs. This dose is then recommended for subsequent long-term efficacy studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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